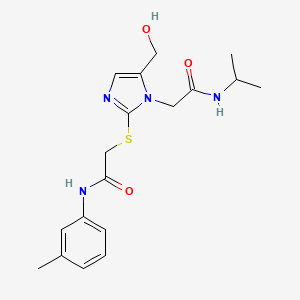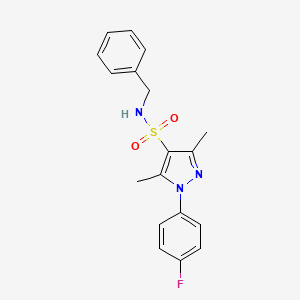![molecular formula C21H19ClN6O3S B11267926 N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B11267926.png)
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide typically involves multiple steps, including the formation of the triazole and thiadiazole rings. One common method involves the reaction of 3-chloro-4-methylphenylhydrazine with acetic anhydride to form the corresponding hydrazide. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The final step involves the cyclization of the intermediate with 3,5-dimethoxybenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted triazole and thiadiazole derivatives.
科学的研究の応用
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, its interaction with signaling pathways can result in anti-inflammatory and anticancer activities.
類似化合物との比較
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar structural features but different biological activities.
N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea: Another compound with a triazole ring, used in different applications.
Uniqueness
N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide stands out due to its unique combination of triazole and thiadiazole rings, which confer distinct chemical and biological properties
特性
分子式 |
C21H19ClN6O3S |
|---|---|
分子量 |
470.9 g/mol |
IUPAC名 |
N-[3-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C21H19ClN6O3S/c1-11-5-6-14(9-17(11)22)28-12(2)18(25-27-28)19-23-21(32-26-19)24-20(29)13-7-15(30-3)10-16(8-13)31-4/h5-10H,1-4H3,(H,23,24,26,29) |
InChIキー |
QNDJVLSILBESED-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11267846.png)

![3-[(6-Phenylpyridazin-3-YL)amino]-N-(propan-2-YL)benzamide](/img/structure/B11267858.png)
![2-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11267865.png)
![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11267882.png)
![3-[(6-phenylpyridazin-3-yl)amino]-N-[(4-propoxyphenyl)methyl]benzamide](/img/structure/B11267883.png)
![2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11267890.png)
![2-(benzylsulfanyl)-N-(4-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11267891.png)
![3-(Isopropylsulfanyl)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11267892.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11267907.png)
![4-(4-Methoxyphenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11267917.png)

![N-(3,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11267935.png)
